
Methyl 4-bromo-2-chloro-5-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromo-2-chloro-5-methylbenzoate is an organic compound with the molecular formula C₉H₈BrClO₂. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and methyl groups. This compound is often used in organic synthesis and various chemical reactions due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-2-chloro-5-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4-bromo-2-chloro-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and purification techniques are crucial in achieving high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-chloro-5-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Derivatives with different functional groups replacing bromine or chlorine.
Reduction: Methyl 4-bromo-2-chloro-5-methylbenzyl alcohol.
Oxidation: Methyl 4-bromo-2-chloro-5-methylbenzoic acid.
Scientific Research Applications
Methyl 4-bromo-2-chloro-5-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-bromo-2-chloro-5-methylbenzoate depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the bromine and chlorine atoms, which make the benzene ring more susceptible to nucleophilic attack. In biological systems, its interactions with molecular targets and pathways are determined by its structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-2-methylbenzoate: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Methyl 5-bromo-4-chloro-2-methoxybenzoate: Contains a methoxy group instead of a methyl group, altering its reactivity and applications.
Uniqueness
This combination of substituents makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C9H8BrClO2 |
|---|---|
Molecular Weight |
263.51 g/mol |
IUPAC Name |
methyl 4-bromo-2-chloro-5-methylbenzoate |
InChI |
InChI=1S/C9H8BrClO2/c1-5-3-6(9(12)13-2)8(11)4-7(5)10/h3-4H,1-2H3 |
InChI Key |
FCLUVWDZHZAXBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


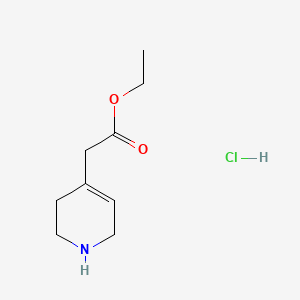
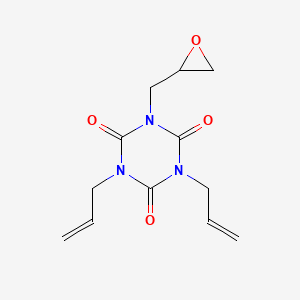
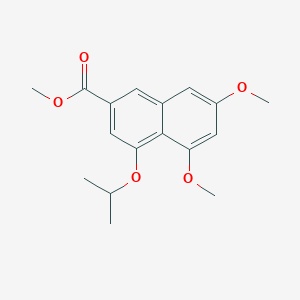
![tert-Butyl (2-formyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)carbamate](/img/structure/B13933920.png)
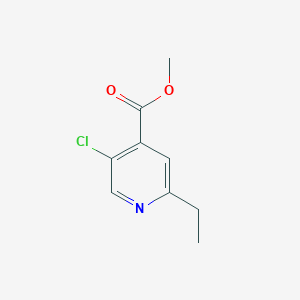
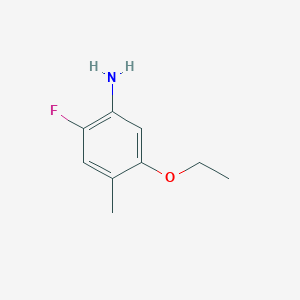
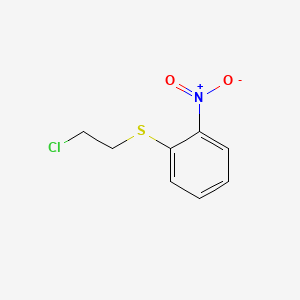
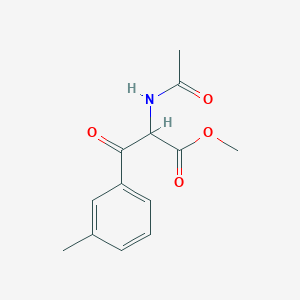
![4,4,5,5-Tetramethyl-2-[6-(4-phenylphenyl)dibenzothiophen-4-yl]-1,3,2-dioxaborolane](/img/structure/B13933951.png)
![2-Propenoic acid, 2-ethoxy-3-[4-(phenylmethoxy)phenyl]-](/img/structure/B13933955.png)
![[(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methylbenzenesulfonate](/img/structure/B13933961.png)
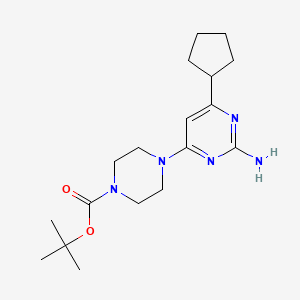
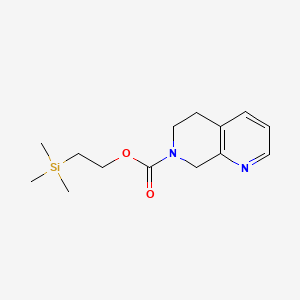
![2-ethyl-8-methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13933976.png)
